Carcinogenic Potency: cis-3,5-Dimethyl vs. trans-3,5-Dimethyl Isomer (Direct Head‑to‑Head Comparison)
In a 50‑week drinking water study using female F344 rats, the cis‑isomer of N‑nitroso‑3,5‑dimethylpiperidine was administered at a concentration of 0.72 mM, while the trans‑isomer was administered at 0.14 mM [1]. Despite the lower concentration, the trans‑isomer induced upper gastrointestinal tract tumors (mainly esophageal carcinomas) at a comparable rate, demonstrating its markedly higher carcinogenic potency [1]. A 5:1 cis:trans mixture accelerated tumor‑related mortality, further confirming the trans‑isomer's dominant carcinogenic contribution [1].
| Evidence Dimension | Carcinogenic potency (administered concentration yielding comparable tumorigenicity) |
|---|---|
| Target Compound Data | 0.72 mM (cis‑isomer, 3,5‑Dimethyl‑1‑nitrosopiperidine) |
| Comparator Or Baseline | 0.14 mM (trans‑isomer, N‑nitroso‑3,5‑dimethylpiperidine) |
| Quantified Difference | trans‑isomer is a more potent carcinogen than the cis‑isomer; a 5:1 cis:trans mixture accelerated tumor‑related mortality compared to either isomer alone |
| Conditions | Female F344 rats, drinking water administration, 50‑week exposure, upper gastrointestinal tract tumorigenesis model |
Why This Matters
This stereochemistry‑dependent potency difference directly impacts the selection of the cis‑isomer as a less hazardous alternative for research studies requiring reduced background carcinogenicity risk.
- [1] Lijinsky W, Reuber MD, Singer SS, Singer GM. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. J Natl Cancer Inst. 1982;68(6):989-991. doi:10.1093/jnci/68.6.989. PMID: 6953279. View Source
